molecular formula C22H41NO5 B8546241 Ethyl 7-{acetyl[4-(acetyloxy)nonyl]amino}heptanoate CAS No. 54460-27-4

Ethyl 7-{acetyl[4-(acetyloxy)nonyl]amino}heptanoate

Cat. No. B8546241
M. Wt: 399.6 g/mol
InChI Key: ZZTFKABYTBNSAJ-UHFFFAOYSA-N
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Patent
US03987091

Procedure details

The preparation of this compound is carried out essentially by the method described for Example 1, Step B except that the ethyl 7-{N-[4-(2-tetrahydropyranyloxy)-nonyl]acetamido}heptanoate of Example 1, Step B is replaced by an equimolar quantity of ethyl 7-[N-(4-acetoxynonyl)-acetamido]heptanoate; and omitting the acid treatment, there is obtained the subject compound.
Name
ethyl 7-{N-[4-(2-tetrahydropyranyloxy)-nonyl]acetamido}heptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24]CC)=[O:23])[C:13](=[O:15])[CH3:14].C(OC(CCCCC)CCCN(CCCCCCC(OCC)=O)C(=O)C)(=O)C>>[OH:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])[C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
ethyl 7-{N-[4-(2-tetrahydropyranyloxy)-nonyl]acetamido}heptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OC(CCCN(C(C)=O)CCCCCCC(=O)OCC)CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCN(C(C)=O)CCCCCCC(=O)OCC)CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of this compound
CUSTOM
Type
CUSTOM
Details
there is obtained the subject compound

Outcomes

Product
Name
Type
Smiles
OC(CCCN(C(C)=O)CCCCCCC(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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